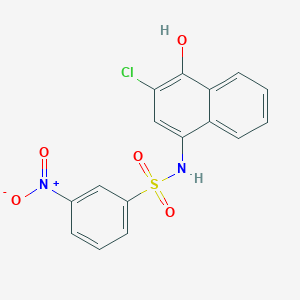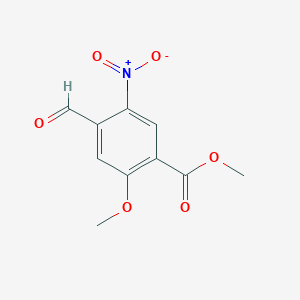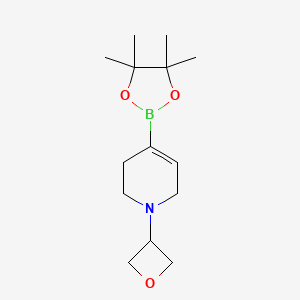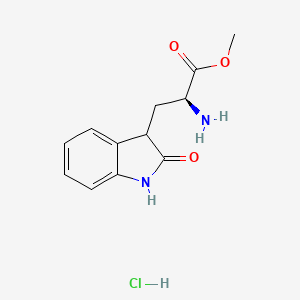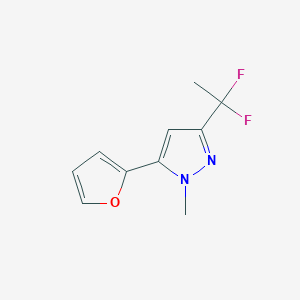![molecular formula C13H21NO2Si B13914048 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone is an organic compound that features a silyl ether group and a pyridyl moiety. This compound is often used in organic synthesis due to its unique reactivity and stability. It is particularly valuable in the field of medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone typically involves the reaction of 2-pyridyl ethanone with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as hydrochloric acid or fluoride ions can facilitate the substitution of the silyl ether group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols .
Applications De Recherche Scientifique
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis.
Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone involves its ability to act as a protecting group. The silyl ether group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. This allows for selective reactions to occur at other sites within the molecule. The compound can be deprotected under mild conditions, revealing the original functional group .
Comparaison Avec Des Composés Similaires
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an aldehyde group instead of a ketone.
2-[[tert-Butyl(dimethyl)silyl]oxy]ethanol: Contains an alcohol group instead of a pyridyl moiety.
Uniqueness
2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone is unique due to the presence of both a silyl ether group and a pyridyl moiety. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C13H21NO2Si |
|---|---|
Poids moléculaire |
251.40 g/mol |
Nom IUPAC |
2-[tert-butyl(dimethyl)silyl]oxy-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-10-12(15)11-8-6-7-9-14-11/h6-9H,10H2,1-5H3 |
Clé InChI |
KBRMIFWOGUBFFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(=O)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


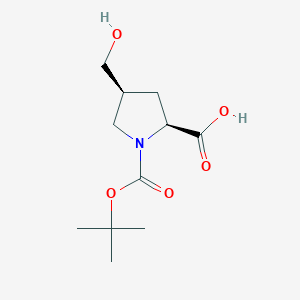
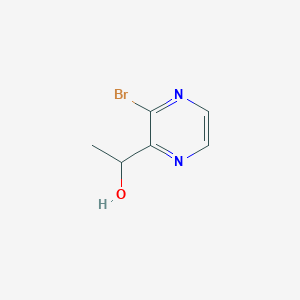
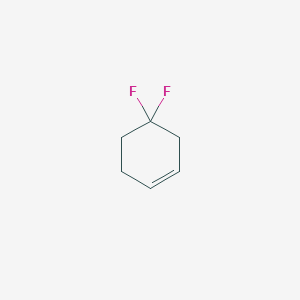
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
